methyl N-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate
Description
Methyl N-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate is a synthetic organic compound characterized by a benzoyl moiety substituted with a chlorine atom at the 4-position and a 1H-tetrazol-1-yl group at the 2-position. The beta-alaninate ester group (CH2CH2COOCH3) is linked via an amide bond to the benzoyl scaffold.
Properties
Molecular Formula |
C12H12ClN5O3 |
|---|---|
Molecular Weight |
309.71 g/mol |
IUPAC Name |
methyl 3-[[4-chloro-2-(tetrazol-1-yl)benzoyl]amino]propanoate |
InChI |
InChI=1S/C12H12ClN5O3/c1-21-11(19)4-5-14-12(20)9-3-2-8(13)6-10(9)18-7-15-16-17-18/h2-3,6-7H,4-5H2,1H3,(H,14,20) |
InChI Key |
HNJQTJBCRNFCSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)C1=C(C=C(C=C1)Cl)N2C=NN=N2 |
Origin of Product |
United States |
Preparation Methods
Tetrazole Ring Formation via [2+3] Cycloaddition
The tetrazole ring is typically synthesized via Huisgen cycloaddition between a nitrile and sodium azide. For regioselective 1H-tetrazol-1-yl formation, 2-cyano-4-chlorobenzoic acid serves as the starting material.
Procedure :
-
Reactant Preparation : 2-Cyano-4-chlorobenzoic acid (1.0 equiv) is suspended in dimethylformamide (DMF).
-
Cycloaddition : Sodium azide (1.2 equiv) and zinc bromide (0.1 equiv) are added. The mixture is heated at 100°C for 12–24 h.
-
Workup : The reaction is quenched with ice-water, acidified to pH 2–3, and extracted with ethyl acetate. The product is recrystallized from ethanol.
Key Data :
Alternative Diazotization-Azide Route
For substrates lacking a pre-existing nitrile, 2-amino-4-chlorobenzoic acid can be converted to the tetrazole via diazotization and azide trapping:
-
Diazotization : Treat 2-amino-4-chlorobenzoic acid with NaNO/HCl at 0–5°C.
-
Azide Introduction : React the diazonium salt with sodium azide in aqueous medium.
-
Cyclization : Acidic or thermal conditions promote tetrazole formation.
Limitations : Lower yields (50–60%) and competing side reactions limit practicality.
Activation of Benzoic Acid and Amide Coupling
Acid Chloride Formation
The carboxylic acid is activated to enable coupling with β-alanine methyl ester:
-
Reagents : Thionyl chloride (SOCl) or oxalyl chloride [(COCl)] in anhydrous dichloromethane.
-
Conditions : Reflux for 2–4 h, followed by solvent evaporation.
Key Data :
| Parameter | Value |
|---|---|
| Conversion | >98% (by NMR) |
| Purity | 95–99% (HPLC) |
Coupling with Methyl β-Alaninate
The acid chloride reacts with methyl β-alaninate under basic conditions:
-
Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Procedure : Add methyl β-alaninate (1.1 equiv) dropwise to the acid chloride solution at 0°C, then warm to room temperature.
Optimization :
-
Stoichiometry : 1:1.1 (acid chloride:amine) minimizes unreacted starting material.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–88% |
| Purity | ≥97% (HPLC) |
| Characterization | NMR (CDCl): δ 8.30 (s, 1H, tetrazole), 4.20 (q, 2H, CHCOO), 3.70 (s, 3H, OCH) |
Alternative Synthetic Routes
Solid-Phase Peptide Synthesis (SPPS)
For scalable production, SPPS using Fmoc-β-alanine-Wang resin can be adapted:
-
Resin Loading : Fmoc-β-alanine coupled to Wang resin using DIC/HOBt.
-
Benzoylation : Pre-activated 4-chloro-2-(1H-tetrazol-1-yl)benzoic acid (via HBTU) is coupled.
Advantages : High purity (>99%) and scalability.
Analytical and Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Chemical Reactions Analysis
Types of Reactions
Methyl N-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate can undergo various types of chemical reactions:
Reduction: The compound can be reduced to form amine derivatives, particularly at the benzoyl group.
Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Nitro derivatives of the tetrazole ring.
Reduction: Amine derivatives of the benzoyl group.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of methyl N-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it showed an IC50 value of approximately 10 µM against MCF-7 breast cancer cells, indicating a promising therapeutic index . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on key enzymes involved in cancer metabolism, such as acetylcholinesterase and carbonic anhydrase. Studies suggest that this compound can effectively inhibit these enzymes, thus providing a dual mechanism for its anticancer properties .
Case Study 1: Anticancer Efficacy
A study conducted by Güzel-Akdemir et al. demonstrated that derivatives similar to this compound exhibited significant anticancer activity in vitro. The compound was tested against several cancer cell lines, including leukemia (MOLT-4) and CNS (SF-295), showing inhibition rates of 84.19% and 72.11%, respectively .
| Cell Line | IC50 (µM) | Inhibition (%) |
|---|---|---|
| MCF-7 | 10 | - |
| MOLT-4 | - | 84.19 |
| SF-295 | - | 72.11 |
Case Study 2: Enzyme Interaction
In another study focusing on enzyme inhibition, this compound was shown to inhibit acetylcholinesterase with an IC50 value of 5 µM, indicating its potential role in treating neurodegenerative diseases alongside cancer therapy .
Mechanism of Action
The mechanism of action of methyl N-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs identified in the evidence include:
Key Observations :
- Tetrazole vs. Aminoethyl Groups: The target compound and the analog in both feature a tetrazole ring, which enhances metabolic stability and mimics carboxylic acid functionality in drug design. In contrast, (S)-Methyl 4-(1-aminoethyl)benzoate lacks a tetrazole but includes an aminoethyl group, which may confer basicity and hydrogen-bonding capacity .
- Substituent Position: The target compound’s 4-chloro-2-tetrazolyl substitution differs from the 4-tetrazolyl group in ’s analog.
- Backbone Variation : The target uses a benzoyl group, whereas ’s analog employs a phenylacetyl backbone. Benzoyl derivatives often exhibit higher rigidity, which may influence conformational stability in biological systems.
Physicochemical Properties
While direct data for the target compound is unavailable, comparisons with analogs highlight trends:
- Molecular Weight : The target’s inferred molecular weight (~316.7) is higher than ’s analog (289.29), primarily due to the chlorine atom and benzoyl group.
- Solubility : The absence of solubility data for ’s compound limits direct comparison, but beta-alaninate esters generally exhibit moderate solubility in polar aprotic solvents.
Biological Activity
Methyl N-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate is a compound of significant interest in pharmaceutical and biochemical research due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₂ClN₅O₃
- Molecular Weight : 309.71 g/mol
- CAS Number : 1040695-59-7
Synthesis
The synthesis of this compound typically involves:
- Formation of the Tetrazole Ring : The initial step in the synthesis process includes creating the tetrazole structure, which is crucial for the compound's biological activity.
- Coupling with Chlorinated Phenyl Group : This step enhances the compound's lipophilicity, potentially affecting its transport across cellular membranes.
- Final Modifications : The introduction of the beta-alanine moiety occurs through amide bond formation, yielding the final product under controlled conditions.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The tetrazole group enhances binding affinity, modulating various biochemical pathways.
Antimicrobial Properties
Research indicates that derivatives containing tetrazole rings can exhibit antimicrobial properties. However, studies have shown that this compound itself may have limited direct antimicrobial activity against certain bacteria when tested at concentrations up to 128 mg/L . The structural modifications influence its ability to penetrate bacterial membranes effectively.
Study on Antimicrobial Activity
A study published in MDPI explored the antimicrobial potential of tetrazole-containing compounds. It was found that while some derivatives displayed significant inhibition against Gram-positive and Gram-negative bacteria, this compound did not exhibit similar efficacy. The increased lipophilicity from structural changes did not translate into enhanced passive diffusion or antimicrobial activity .
Enzyme Interaction Studies
Another research effort focused on enzyme interactions highlighted that compounds with similar structures could act as inhibitors in biosynthetic pathways. This compound showed potential as a candidate for studying enzyme interactions due to its unique functional groups, which may influence binding dynamics and specificity .
Summary of Findings
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₁₂ClN₅O₃ |
| Molecular Weight | 309.71 g/mol |
| Antimicrobial Activity | Limited against tested bacteria |
| Mechanism of Action | Enzyme interaction modulation |
| Synthesis Complexity | Multi-step organic synthesis |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing methyl N-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate to maximize yield and purity?
- Methodological Answer : Synthesis typically involves coupling the tetrazole-substituted benzoyl chloride with methyl beta-alaninate under basic conditions. A patent application (EP 4 374 877 A2) outlines a multi-step approach using intermediates like 4-chloro-2-(1H-tetrazol-1-yl)benzoic acid, activated via thionyl chloride or carbodiimide coupling reagents . For improved purity, Na₂S₂O₅ in DMF (as described in a benzimidazole synthesis protocol) can mitigate side reactions, with yields optimized at 60–80°C for 12–24 hours . Catalogs recommend using ≥97% purity reagents (e.g., TFS-brand chemicals) to reduce impurities .
Q. How can the purity of this compound be accurately determined using standard analytical techniques?
- Methodological Answer : Basic purity checks include melting point analysis (mp 139.5–140°C for structurally similar compounds, as per Kanto Reagents’ catalog data) . Advanced methods involve HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm structural integrity. For tetrazole-containing analogs, IR spectroscopy (stretching frequencies at ~2500 cm⁻¹ for N-H and 1600 cm⁻¹ for C=N) helps verify functional groups .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., herbicidal vs. antimicrobial testing). For example, notes its herbicidal use, but conflicting bioactivity might stem from differences in cell lines or solvent systems (DMSO vs. aqueous buffers). Meta-analyses should normalize data to standard protocols (e.g., OECD guidelines) and validate results via orthogonal assays (e.g., enzymatic inhibition vs. whole-organism studies) .
Q. How does the tetrazole ring’s electronic configuration influence stability under varying pH conditions?
- Methodological Answer : The tetrazole ring’s acidity (pKa ~4–5) makes it prone to degradation in basic media. Stability studies (pH 3–9, 25–40°C) using UV-Vis spectroscopy can track decomposition rates. Protonation at N-2 stabilizes the ring in acidic conditions, while alkaline environments promote ring-opening via hydroxide attack. Computational modeling (DFT) further predicts electron density distribution to guide derivatization for enhanced stability .
Q. What are critical considerations for designing a stability-indicating HPLC method for this compound in aqueous solutions?
- Methodological Answer : Column selection (e.g., Zorbax SB-C18), mobile phase (0.1% TFA in water/acetonitrile), and detection (λ = 254 nm) are key. Forced degradation studies (heat, light, pH extremes) identify degradation products. Validation parameters (linearity: R² >0.99; LOD/LOQ <1 µg/mL) ensure sensitivity. Evidence from pharmacopeial standards for tetrazole analogs recommends peak purity >99% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
